3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with various substituents attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of the 4-Ethoxybenzoyl Group: The 4-ethoxybenzoyl group can be introduced through Friedel-Crafts acylation, where the quinolinone core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 3-Fluorophenylmethyl Group: The 3-fluorophenylmethyl group can be attached via a nucleophilic substitution reaction, where the quinolinone derivative reacts with a suitable 3-fluorophenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxybenzoyl)-1-[(3-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one
- 3-(4-Methylbenzoyl)-1-[(3-bromophenyl)methyl]-1,4-dihydroquinolin-4-one
- 3-(4-Hydroxybenzoyl)-1-[(3-iodophenyl)methyl]-1,4-dihydroquinolin-4-one
Uniqueness
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to the presence of the ethoxy and fluorophenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-2-30-20-12-10-18(11-13-20)24(28)22-16-27(15-17-6-5-7-19(26)14-17)23-9-4-3-8-21(23)25(22)29/h3-14,16H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQUNZLEACWGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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